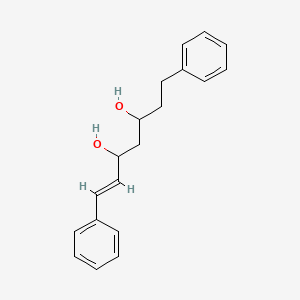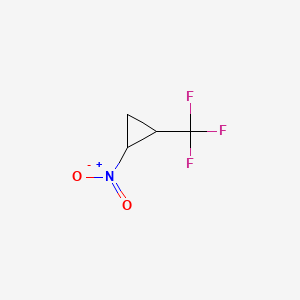
N-trans-Cinnamoylglycine-2,2-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-trans-Cinnamoylglycine-2,2-d2 is a deuterated compound, meaning it contains deuterium atoms instead of regular hydrogen atoms. This compound is a stable isotope-labeled version of N-trans-Cinnamoylglycine, which is used in various scientific research applications. The molecular formula of this compound is C11D2H9NO3, and it has a molecular weight of 207.2223 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-trans-Cinnamoylglycine-2,2-d2 typically involves the incorporation of deuterium atoms into the molecular structure of N-trans-Cinnamoylglycine. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps, such as the preparation of intermediate compounds, purification, and final deuteration. The use of advanced technologies and equipment ensures the efficient production of high-quality this compound .
化学反应分析
Types of Reactions
N-trans-Cinnamoylglycine-2,2-d2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups .
科学研究应用
N-trans-Cinnamoylglycine-2,2-d2 is used in a wide range of scientific research applications, including:
Chemistry: It serves as a reference material for isotopic labeling studies and helps in the investigation of reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: It is employed in drug development and pharmacokinetic studies to evaluate the behavior of drugs in the body.
Industry: This compound is used in the production of stable isotope-labeled compounds for various industrial applications
作用机制
The mechanism of action of N-trans-Cinnamoylglycine-2,2-d2 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and the stability of the molecule. This can affect the compound’s behavior in biological systems and its interactions with enzymes and other biomolecules .
相似化合物的比较
Similar Compounds
N-trans-Cinnamoylglycine: The non-deuterated version of the compound.
Cinnamoylglycine: A related compound with a similar structure but without the trans configuration.
Deuterated Cinnamoylglycine: Other deuterated versions of cinnamoylglycine with different deuterium labeling patterns.
Uniqueness
N-trans-Cinnamoylglycine-2,2-d2 is unique due to its specific deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies. This makes it a valuable tool for researchers in various fields.
属性
分子式 |
C11H11NO3 |
|---|---|
分子量 |
207.22 g/mol |
IUPAC 名称 |
2,2-dideuterio-2-[[(E)-3-phenylprop-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C11H11NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)/b7-6+/i8D2 |
InChI 键 |
YAADMLWHGMUGQL-FYUBTOIZSA-N |
手性 SMILES |
[2H]C([2H])(C(=O)O)NC(=O)/C=C/C1=CC=CC=C1 |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(5-Amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B15127817.png)
![rac-methyl (2R,4S)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene-4-carboxylate, cis](/img/structure/B15127818.png)


![[4-[2-[[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoylamino]phenyl]methyl 6-hydroxy-2-methoxy-3-[5-[(2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl)oxy]pentoxy]-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B15127846.png)





![N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+](/img/structure/B15127894.png)
![rac-3-cyclopropyl-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-1H-1,2,4-triazole dihydrochloride, trans](/img/structure/B15127895.png)

![2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride](/img/structure/B15127911.png)
